molecular formula C10H14O B1595118 1-Isopropoxy-2-methylbenzene CAS No. 33426-60-7

1-Isopropoxy-2-methylbenzene

Cat. No. B1595118
Key on ui cas rn: 33426-60-7
M. Wt: 150.22 g/mol
InChI Key: ONNCZAPKYZWFHQ-UHFFFAOYSA-N
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Patent
US04166735

Procedure details

To a chilled (6° C.) solution containing 31.8 g (0.2 mole) of the ether prepared as in (a) above and 28.7 g of acetic anhydride in 200 ml of glacial acetic acid was added dropwise a solution of 13.9 g (0.22 mole) of 90% nitric acid in 100 ml of glacial acetic acid. The reaction mixture was allowed to stand at ambient temperature for 12 hours, poured into water and extracted with methylene chloride. The extract was washed with 5% sodium carbonate, water, dried, and concentrated to give 21.8 g of product as an amber oil.
Name
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCOCC.[C:6]1([CH3:16])[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH:13]([CH3:15])[CH3:14].C(OC(=O)C)(=O)C.[N+:24]([O-])([OH:26])=[O:25]>C(O)(=O)C.O>[CH:13]([O:12][C:7]1[CH:8]=[CH:9][C:10]([N+:24]([O-:26])=[O:25])=[CH:11][C:6]=1[CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)OC(C)C)C
Name
Quantity
28.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with 5% sodium carbonate, water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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